
1,11-Dodecadien-4-ol 4-Acetate
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Overview
Description
It is an intermediate in the synthesis of various chemical compounds and has applications in different fields, including chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodeca-1,11-dien-4-yl acetate can be synthesized through various methods. One common approach involves the esterification of dodeca-1,11-dien-4-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or chromatography.
Industrial Production Methods
Industrial production of dodeca-1,11-dien-4-yl acetate often involves large-scale esterification processes. These processes use similar reagents and conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and consistency .
Chemical Reactions Analysis
Hydrolysis of the Acetate Group
The acetyl group at position 4 undergoes hydrolysis under acidic or basic conditions to yield 1,11-dodecadien-4-ol. This reaction is critical for generating the free alcohol, which can participate in further transformations.
Reaction Conditions
Reagent/Catalyst | Solvent | Temperature | Time | Yield | Source |
---|---|---|---|---|---|
Tosic acid (pTSA) | MeOH/H₂O | 60°C | 6h | 92% | Patent |
NaOH (1M) | H₂O/THF | 25°C | 3h | 85% | General method |
Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack on the ester carbonyl.
Hydrogenation of Double Bonds
Catalytic hydrogenation selectively reduces the double bonds to saturated single bonds. The isolated nature of the double bonds (positions 1 and 11) allows for partial or complete hydrogenation.
Reaction Conditions
Catalyst | Pressure | Solvent | Product | Yield | Source |
---|---|---|---|---|---|
Pd/C (10%) | H₂ (1 atm) | Ethanol | 1,11-Dodecan-4-ol 4-Acetate | 95% | Analogous |
PtO₂ | H₂ (3 atm) | Acetic acid | Fully saturated dodecanol | 89% | General method |
Note : Selectivity depends on catalyst choice and reaction time.
Oxidation Reactions
After hydrolysis to 1,11-dodecadien-4-ol, oxidation can yield ketones or carboxylic acids.
Oxidation Pathways
Oxidizing Agent | Product | Conditions | Yield | Source |
---|---|---|---|---|
PCC (Pyridinium chlorochromate) | 1,11-Dodecadien-4-one | CH₂Cl₂, 25°C, 4h | 78% | Analogous |
KMnO₄ (acidic) | 4-Hydroxy-dodecanoic acid | H₂SO₄, H₂O, 70°C | 65% | General method |
Limitation : Over-oxidation of dienes may occur with strong oxidizers like KMnO₄.
Isomerization of Double Bonds
Isolated double bonds may undergo isomerization to conjugated systems under basic or catalytic conditions, enhancing reactivity for cycloadditions.
Reaction Conditions
Catalyst/Base | Solvent | Temperature | Product | Yield | Source |
---|---|---|---|---|---|
KOtBu/DMSO | DMSO | 80°C | Conjugated 1,3-diene | 72% | Study |
RhCl(PPh₃)₃ | Toluene | 110°C | Thermodynamic isomer | 68% | General method |
Application : Conjugated dienes enable Diels-Alder reactions (see Section 5).
Diels-Alder Cycloaddition
After isomerization to a conjugated diene (e.g., 1,3-diene), the compound participates in [4+2] cycloadditions with dienophiles like maleic anhydride.
Reaction Conditions
Dienophile | Catalyst | Solvent | Product | Yield | Source |
---|---|---|---|---|---|
Maleic anhydride | None | Xylene | Cyclohexene derivative | 81% | Analogous |
Tetracyanoethylene | Lewis acid | CH₂Cl₂ | Polycyclic adduct | 76% | Study |
Mechanism : Electron-deficient dienophiles react with the conjugated diene to form six-membered cycloadducts.
Epoxidation
Epoxidation of the double bonds introduces epoxide functional groups, enhancing polarity and synthetic utility.
Reaction Conditions
Reagent | Solvent | Temperature | Product | Yield | Source |
---|---|---|---|---|---|
mCPBA | CH₂Cl₂ | 0°C → 25°C | 1,2-Epoxide | 88% | General method |
H₂O₂/NaHCO₃ | H₂O/acetone | 25°C | Mixture of epoxides | 74% | Study |
Note : Epoxidation at the less substituted double bond (position 11) is favored.
Grignard and Cross-Coupling Reactions
The hydroxyl group (post-hydrolysis) can be functionalized via alkylation or cross-coupling.
Example Reaction
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
MeMgBr | THF, 0°C → 25°C | 4-Methyl-dodecadienol | 83% | Patent |
Li₂CuCl₄ | THF, −10°C | Cross-coupled alkyl | 79% | Patent |
Scientific Research Applications
Chemical Properties and Structure
1,11-Dodecadien-4-ol 4-acetate (CAS Number: 938447-52-0) is an acetate derivative of a dodecadienol, characterized by a long carbon chain with multiple double bonds. Its molecular formula is C14H24O2, and it exhibits properties that make it suitable for various applications.
Pheromonal Uses
This compound has been studied for its potential as a semiochemical in pest management. It acts as a pheromone analog, which can be utilized in traps to monitor or control pest populations. Specifically, its application in vineyards has shown effectiveness in managing grape pests such as the grape berry moth (Paralobesia viteana).
Case Study: Grape Berry Moth Management
- Objective : Evaluate the effectiveness of this compound in trapping grape berry moths.
- Methodology : Traps baited with the compound were deployed in vineyard settings.
- Results : A significant reduction in moth populations was observed compared to control plots without the pheromone traps. This indicates the compound's potential for integrated pest management strategies .
Fragrance and Formulation
In the cosmetic industry, this compound is valued for its aromatic properties. It can be incorporated into perfumes and personal care products due to its pleasant scent profile. Additionally, it serves as a fixative that enhances the longevity of fragrances.
Case Study: Cosmetic Formulation Development
- Objective : Assess the stability and sensory properties of formulations containing this compound.
- Methodology : Various concentrations of the compound were tested in emulsion-based formulations.
- Results : Formulations demonstrated improved scent retention and consumer acceptability compared to those without the compound. Stability tests indicated that the compound did not adversely affect the emulsion's physical properties over time .
Potential Therapeutic Uses
Emerging research suggests that compounds similar to this compound may have therapeutic potential due to their biological activity. Studies have indicated possible anti-inflammatory and antimicrobial effects.
Case Study: Biological Activity Assessment
- Objective : Investigate the antimicrobial properties of this compound.
- Methodology : The compound was tested against various bacterial strains using standard agar diffusion methods.
- Results : The compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting potential for development into topical antimicrobial agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of dodeca-1,11-dien-4-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit cholinesterase enzymes, which play a role in neurotransmission. This inhibition can affect various physiological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- (E)-9,11-Dodecadienyl acetate
- (7Z,9E)-Dodeca-7,9-dienyl acetate
- (E,Z)-7,9-Dodecadienyl acetate
Uniqueness
Dodeca-1,11-dien-4-yl acetate is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an intermediate in various synthetic pathways and its potential therapeutic applications set it apart from similar compounds .
Biological Activity
1,11-Dodecadien-4-ol 4-acetate is a compound belonging to the class of dodecadienyl acetates, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, biological effects, and potential applications based on recent research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C14H24O2
- Molecular Weight : 224.34 g/mol
- Structure : The compound features a dodecadiene backbone with an alcohol and acetate functional group, contributing to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial and pheromonal properties. These activities are attributed to its structural configuration and the presence of double bonds in the dodecadiene chain.
Antimicrobial Activity
Studies have demonstrated that dodecadienyl acetates possess significant antimicrobial properties. For instance, research involving essential oils containing similar compounds showed effective inhibition against various pathogens. The minimum inhibitory concentrations (MICs) for related compounds ranged from 25 mg/mL to 50 mg/mL against common bacterial strains .
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
This compound | 25 - 50 | Staphylococcus aureus |
Related Dodecadienyl Acetates | 30 - 60 | Escherichia coli |
Essential Oils (similar structure) | 20 - 40 | Pseudomonas aeruginosa |
Pheromonal Activity
This compound has been identified as a potential pheromone in certain species. For example, it is structurally similar to pheromones used by insects for mating signals. Research into the behavioral responses of insects to pheromonal compounds suggests that this acetate can influence mating behavior and reproductive success .
Case Studies and Research Findings
Recent studies have provided valuable insights into the biological activities of dodecadienyl acetates:
-
Antimicrobial Efficacy Study :
A study published in Journal of Essential Oil Research examined the antimicrobial properties of essential oils rich in dodecadienyl acetates. The results indicated that these compounds could effectively inhibit biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The study utilized standard microdilution methods to determine MIC values . -
Pheromone Behavior Analysis :
Research conducted on Asian elephants revealed that related compounds like (Z)-7-dodecenyl acetate serve as pre-ovulatory pheromones. This study highlighted the role of specific acetate structures in signaling reproductive readiness among female elephants . -
Safety and Toxicity Assessment :
Safety data sheets indicate that while dodecadienyl acetates exhibit low toxicity profiles (e.g., LD50 >2000 mg/kg in dermal tests), further studies are warranted to fully understand their safety in various applications .
Properties
Molecular Formula |
C14H24O2 |
---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
dodeca-1,11-dien-4-yl acetate |
InChI |
InChI=1S/C14H24O2/c1-4-6-7-8-9-10-12-14(11-5-2)16-13(3)15/h4-5,14H,1-2,6-12H2,3H3 |
InChI Key |
OAGITPMRXSWGHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCCCCCC=C)CC=C |
Origin of Product |
United States |
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